molecular formula C28H19ClN2O4S B11964674 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL CAS No. 74612-36-5

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL

Katalognummer: B11964674
CAS-Nummer: 74612-36-5
Molekulargewicht: 515.0 g/mol
InChI-Schlüssel: HGQDGYLSFOXAFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthol group, a phenylazo linkage, and a chlorobenzenesulfonyl moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with phenol derivatives under specific conditions to form the phenoxy compound. The final step involves the azo coupling reaction with naphthol to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy and naphthol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and azo groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-(4-(4-Chloro-benzenesulfonyl)-phenoxy)-phenylazo)-naphthalen-2-OL is unique due to its combination of a naphthol group, phenylazo linkage, and chlorobenzenesulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

74612-36-5

Molekularformel

C28H19ClN2O4S

Molekulargewicht

515.0 g/mol

IUPAC-Name

1-[[4-[4-(4-chlorophenyl)sulfonylphenoxy]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C28H19ClN2O4S/c29-20-6-14-24(15-7-20)36(33,34)25-16-12-23(13-17-25)35-22-10-8-21(9-11-22)30-31-28-26-4-2-1-3-19(26)5-18-27(28)32/h1-18,32H

InChI-Schlüssel

HGQDGYLSFOXAFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.